2-Me PeER

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

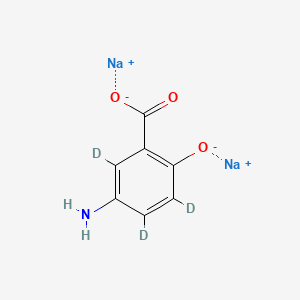

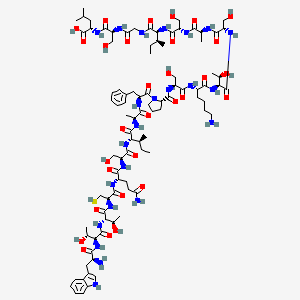

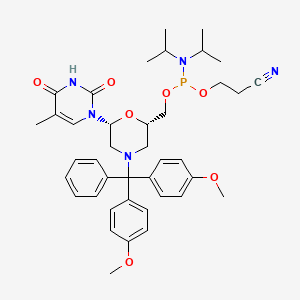

2-Me PeER is a rhodamine dye-based fluorescent probe that detects the activity of cytochrome P450 3A4 (CYP3A4). This compound is particularly useful in fluorescence-activated cell sorting (FACS) to obtain homogeneous and functional human induced pluripotent stem cell (hiPSC)-derived hepatocytes and intestinal epithelial cells .

Chemical Reactions Analysis

2-Me PeER undergoes several types of chemical reactions, primarily involving its interaction with cytochrome P450 enzymes. The compound is designed to detect CYP3A4 activity, making it a valuable tool in biochemical assays. The major product formed from these reactions is a fluorescent signal, which indicates the presence and activity of CYP3A4 .

Scientific Research Applications

2-Me PeER has a wide range of scientific research applications:

Chemistry: Used as a fluorescent probe to study enzyme activity and metabolic pathways.

Biology: Employed in cell sorting techniques to isolate specific cell types based on enzyme activity.

Medicine: Utilized in drug discovery and development to screen for compounds that affect CYP3A4 activity.

Mechanism of Action

The mechanism of action of 2-Me PeER involves its interaction with CYP3A4. When CYP3A4 is active, it metabolizes this compound, resulting in a fluorescent signal. This signal can be detected and measured, providing insights into the enzyme’s activity. The molecular targets of this compound are primarily the active sites of CYP3A4, where the compound undergoes metabolic transformation .

Comparison with Similar Compounds

2-Me PeER is unique due to its specific design for detecting CYP3A4 activity. Similar compounds include:

2-Mercaptoethanol: Used to reduce disulfide bonds and act as a biological antioxidant.

2-Methylserotonin: A selective full agonist at the 5-HT3 receptor, used in drug discrimination studies.

Ethosuximide: A compound related to 2-Ethyl-2-methylsuccinic acid, used in pharmaceutical applications.

This compound stands out due to its specific application in detecting CYP3A4 activity, making it a valuable tool in various scientific research fields.

Properties

Molecular Formula |

C31H37N2O4+ |

|---|---|

Molecular Weight |

501.6 g/mol |

IUPAC Name |

[9-(2-carboxyphenyl)-6-(dimethylamino)-2-methylxanthen-3-ylidene]-methyl-(2-pentoxyethyl)azanium |

InChI |

InChI=1S/C31H36N2O4/c1-6-7-10-16-36-17-15-33(5)27-20-29-26(18-21(27)2)30(23-11-8-9-12-24(23)31(34)35)25-14-13-22(32(3)4)19-28(25)37-29/h8-9,11-14,18-20H,6-7,10,15-17H2,1-5H3/p+1 |

InChI Key |

MRDODGZEFDFFAZ-UHFFFAOYSA-O |

Canonical SMILES |

CCCCCOCC[N+](=C1C=C2C(=C(C3=C(O2)C=C(C=C3)N(C)C)C4=CC=CC=C4C(=O)O)C=C1C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12378987.png)

![1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine](/img/structure/B12379026.png)